FBPase-IN-2

FBPase inhibition Type 2 diabetes Structure-activity relationship

Researchers studying gluconeogenic regulation often rely on AMP-site FBPase inhibitors that fail to capture allosteric control mechanisms. FBPase-IN-2 (HS36) addresses this gap as a covalent inhibitor with a nitrostyrene scaffold that irreversibly binds the C128 allosteric site, enabling sustained target inhibition distinct from orthosteric probes. • IC50 0.15 μM; covalent binding to C128 (adjacent N125) for durable FBPase inhibition • 41% reduction in glucose output at 100 μM in primary mouse hepatocytes • Benchmark tool for comparative studies vs. AMP-site inhibitors (MB05032, CS-917, Cpd118) • ≥98% purity; validated reference for SAR campaigns optimizing nitrostyrene-based covalent warheads

Molecular Formula C8H5ClN2O4
Molecular Weight 228.59 g/mol
Cat. No. B15141602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFBPase-IN-2
Molecular FormulaC8H5ClN2O4
Molecular Weight228.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+
InChIKeyYVKSKDUKJHYERJ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FBPase-IN-2 Covalent FBPase Inhibition


FBPase-IN-2 (HS36) is a small-molecule covalent inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, with a reported IC50 of 0.15 μM [1]. It features a nitrostyrene scaffold that binds covalently to the C128 allosteric site, distinct from the AMP-binding pocket targeted by many other FBPase inhibitors [2].

Covalent C128 allosteric site probe for FBPase
Gluconeogenesis pathway inhibition studies
Nitrostyrene scaffold for target engagement profiling

Why FBPase-IN-2 Is Irreplaceable


FBPase inhibitors are not interchangeable due to distinct binding mechanisms, allosteric sites, and chemical scaffolds. FBPase-IN-2 binds covalently to the C128 allosteric site, whereas many alternatives (e.g., MB05032, CS-917, Cpd118) target the AMP-binding site [1]. This difference in binding mode can lead to variations in selectivity, potency, and downstream metabolic effects [2]. Therefore, substituting FBPase-IN-2 with another FBPase inhibitor without considering these mechanistic differences may yield non-comparable experimental outcomes.

Target FBPase-IN-2: covalent C128 allosteric binding
Substitute risk AMP-site reversible inhibitors (e.g., MB05032, CS-917) may yield distinct target residence time and downstream metabolic readouts.
Target Nitrostyrene covalent warhead
Substitute risk Non-covalent AMP mimetics or indole-2-carboxamide derivatives may not recapitulate irreversible inhibition kinetics.

FBPase-IN-2 Quantitative Differentiation Evidence


Superior Potency vs. Structural Analogs

FBPase-IN-2 (HS36) exhibits an IC50 of 0.15 μM, representing a 1.5-fold improvement over the related covalent inhibitor FBPase-IN-1 (IC50 = 0.22 μM) and a 13.9-fold improvement over compound 45 (IC50 = 2.08 μM) [1][2]. This enhanced potency stems from the specific substitution pattern (Cl at R3 position) that optimizes covalent binding efficiency to the C128 allosteric site [1].

Potency vs analogs
Head-to-head
IC50 0.15 μM
1.5× to 13.9× lower
Reported higher rank in SAR series
In vitro enzymatic assay; FBPase-IN-1 (0.22 μM), compound 45 (2.08 μM) as comparators
FBPase inhibition Type 2 diabetes Structure-activity relationship

Covalent C128 Allosteric Binding Profile

FBPase-IN-2 acts as a covalent/irreversible inhibitor by binding to the C128 allosteric site of FBPase, a mechanism validated by site-directed mutagenesis studies showing that mutation of C128 abolishes inhibition [1]. In contrast, clinically advanced FBPase inhibitors like MB05032 (IC50 = 16 nM) and its prodrug CS-917 target the AMP-binding site reversibly [2]. Covalent inhibition may offer prolonged target engagement and distinct kinetics compared to reversible AMP-site binders.

Binding mechanism
Class-level
Covalent C128 allosteric site
Irreversible target engagement distinct from AMP-site binders
Validated by C128 mutagenesis; MB05032/CS-917 are reversible AMP-site comparators
Covalent inhibition Allosteric modulation Drug discovery

Glucose Production Inhibition in Hepatocytes

In primary mouse hepatocytes, FBPase-IN-2 (HS36) at 100 μM reduced glucose production by 41% [1]. This functional readout confirms target engagement in a physiologically relevant cell model. While direct comparator data in the same study is limited, this level of inhibition aligns with the compound's biochemical potency and distinguishes it from less potent analogs like HS12, which achieved 71% inhibition at the same concentration but with lower biochemical potency [1].

Hepatocyte glucose output
Reported
41% reduction at 100 μM
Functional antigluconeogenic response in primary mouse hepatocytes
Cross-study context; HS12 achieved higher % but lower biochemical potency
Hepatocyte glucose production Gluconeogenesis Ex vivo pharmacology

Structural Uniqueness as Chemical Probe

FBPase-IN-2 belongs to the nitrostyrene class of covalent FBPase inhibitors, characterized by a (Z)-1-(2-chloro-2-nitrovinyl)-4-nitrobenzene core . This scaffold is structurally distinct from AMP mimetics (e.g., MB05032) and indole-2-carboxamide derivatives (e.g., Cpd118, IC50 = 0.029 μM) [1][2]. The covalent warhead and allosteric binding mode provide a complementary tool for probing FBPase function, particularly in studies where reversible AMP-site inhibition may be confounded by endogenous AMP fluctuations.

Chemical probe uniqueness
Class-level
Nitrostyrene scaffold, covalent warhead
Structurally orthogonal to AMP mimetics and indole-2-carboxamide probes
May reduce cross-reactivity with other AMP-binding proteins; data to verify
Chemical probe Allosteric inhibitor Covalent warhead

Research Applications for FBPase-IN-2


Probing C128 Allosteric Site Role

Use FBPase-IN-2 as a selective chemical probe to investigate the functional consequences of covalent modification at the C128 allosteric site. Its irreversible binding mechanism [1] allows for sustained target inhibition, enabling studies of FBPase's role in gluconeogenic flux and metabolic reprogramming in hepatocytes [2].

Comparative FBPase Inhibitor Mechanisms

Employ FBPase-IN-2 alongside AMP-site inhibitors (e.g., MB05032, Cpd118) to dissect differential effects of allosteric vs. orthosteric FBPase inhibition on cellular metabolism, insulin signaling, and glucose homeostasis [1][2]. This comparative approach can reveal mechanism-specific phenotypic outcomes.

SAR and Chemical Biology Studies

Utilize FBPase-IN-2 as a benchmark covalent inhibitor in SAR campaigns aimed at optimizing nitrostyrene-based FBPase inhibitors. Its well-characterized potency (IC50 = 0.15 μM) and binding determinants (C128, N125) [1] provide a reference point for evaluating new analogs and understanding covalent warhead optimization.

Hepatic Gluconeogenesis Models

Apply FBPase-IN-2 in primary hepatocyte assays or liver cell lines to inhibit glucose production. The compound has demonstrated 41% reduction in glucose output at 100 μM in primary mouse hepatocytes [2], validating its utility for studying the contribution of FBPase to gluconeogenic flux under various metabolic conditions.

Application
Selection Property
Validation Focus
C128 allosteric site probe
Covalent, irreversible binding mechanism
Site-directed mutagenesis and target engagement assays
FBPase inhibitor mechanism comparison
Binding site and mode specificity (allosteric vs orthosteric)
Phenotypic readouts in gluconeogenesis and insulin signaling models
SAR and chemical biology studies
Reported potency benchmark in nitrostyrene series
Covalent warhead optimization and analog ranking
Hepatic gluconeogenesis models
Cellular functional inhibition of glucose production
Primary hepatocyte glucose output assays under metabolic challenge

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FBPase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.